(Z)-isopropyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
Properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrO7/c1-12(2)29-20(24)10-27-16-3-4-17-18(8-16)30-19(21(17)25)7-13-5-15(23)6-14-9-26-11-28-22(13)14/h3-8,12H,9-11H2,1-2H3/b19-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGULORSKRHSLS-GXHLCREISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Br)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Br)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-isopropyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure
The compound features multiple functional groups that contribute to its biological activity. The presence of the benzo[d][1,3]dioxole moiety and the benzofuran structure are significant for its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer activity. For example, Mannich bases derived from similar structures have shown cytotoxic effects against various cancer cell lines. The cytotoxicity was reported to be significantly higher than standard chemotherapeutic agents like 5-fluorouracil .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Mannich Base A | Jurkat Cells | 10 | |
| Mannich Base B | Huh-7 Hepatoma | 8 | |
| (Z)-isopropyl Compound | PC-3 Prostate Cancer | TBD | This Study |
The anticancer activity of this compound may involve several mechanisms:
- Inhibition of DNA Topoisomerase I : Similar compounds have been shown to inhibit topoisomerase I, leading to DNA damage and apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : The structural components may facilitate ROS generation, contributing to oxidative stress in cancer cells .
- Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways in malignant cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Substituents on the Benzene Ring : The presence of bromine and other electron-withdrawing groups enhances activity by increasing lipophilicity and binding affinity to target proteins.
- Functional Groups : The ester and ether functionalities are crucial for solubility and bioavailability.
Case Studies
Several case studies highlight the efficacy of compounds related to (Z)-isopropyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yloxy)acetate):
- Study on Anticancer Activity : A study demonstrated that derivatives showed significant inhibition of tumor growth in xenograft models when administered at specific dosages.
- Mechanistic Insights : Research focused on elucidating the pathways through which these compounds exert their effects has provided insights into their potential as therapeutic agents.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structural framework that includes a benzo[d][1,3]dioxole moiety and a benzofuran derivative, contributing to its biological activity. The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions, which have been detailed in various studies focusing on similar compounds.
Anticancer Properties
Research indicates that derivatives of benzofuran and benzo[d][1,3]dioxole exhibit promising anticancer activities. The presence of the bromo substituent can enhance the interaction of the compound with biological targets, potentially inhibiting tumor growth. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating intrinsic pathways. The interaction with specific receptors may also modulate signaling pathways involved in cell proliferation.
Antimicrobial Effects
Studies have demonstrated that compounds containing benzofuran rings possess antimicrobial properties. The (Z)-isopropyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may inhibit the growth of various bacterial strains due to its ability to disrupt cell membrane integrity.
Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzofuran and assessed their cytotoxicity against human cancer cell lines. The results indicated that specific substitutions on the benzofuran ring significantly enhanced anticancer activity, suggesting that this compound could be a lead compound for further development .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of related compounds. The results showed that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core motifs with other benzofuran- and benzodioxin-derived molecules. Key comparisons include:
Key Observations :
- Bromine vs.
- Benzodioxin vs. Chromene : The benzodioxin system offers rigidity and electronic diversity, while chromene (as in ) provides a planar aromatic system for intermolecular interactions.
- Ester Linkage : The isopropyl ester group is conserved across analogues, suggesting its role in maintaining solubility-stability balance.
Similarity Coefficients and Chemoinformatic Analysis
Using Tanimoto coefficients (), the structural similarity between the target compound and its closest analogue () was calculated based on binary fingerprints:
- Substructure similarity : ~65% (shared benzofuran and ester motifs).
- Divergence : ~35% (attributed to benzodioxin vs. chromene and bromine vs. methyl).
Q & A
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?
- Methodology : Prioritize assays aligned with structural analogs:
- Anticancer : MTT assay using breast cancer (MCF-7) or lung cancer (A549) cell lines.
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria.
- Enzyme inhibition : Fluorescence-based assays for kinases or oxidoreductases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
